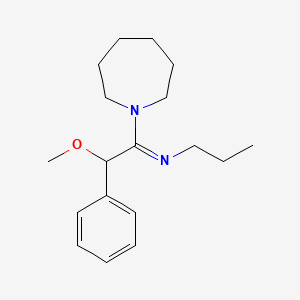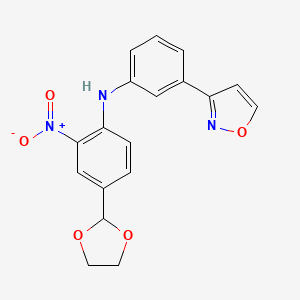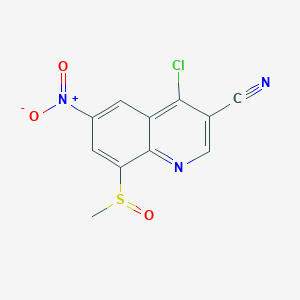
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a nitrile group at the 3-position, a chloro group at the 4-position, a methylsulfinyl group at the 8-position, and a nitro group at the 6-position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the nitrile, chloro, methylsulfinyl, and nitro groups through various substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable.
化学反应分析
Types of Reactions
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as iron powder or tin(II) chloride in acidic conditions are commonly used for nitro group reduction.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfonyl)-6-nitro-.
Reduction: Formation of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-amino-.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-
- 3-Quinolinecarbonitrile, 4-chloro-8-fluoro-7-methoxy-
- 3-Quinolinecarbonitrile, 2-amino-4-chloro-8-methoxy-
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-(methylsulfinyl)-6-nitro- is unique due to the presence of the methylsulfinyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
属性
分子式 |
C11H6ClN3O3S |
|---|---|
分子量 |
295.70 g/mol |
IUPAC 名称 |
4-chloro-8-methylsulfinyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3S/c1-19(18)9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
InChI 键 |
DHHCDQNETLXTHJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


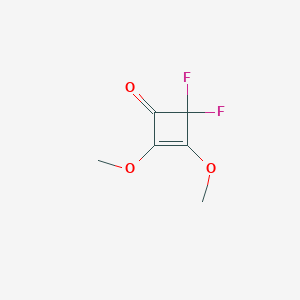
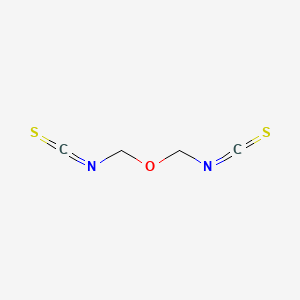
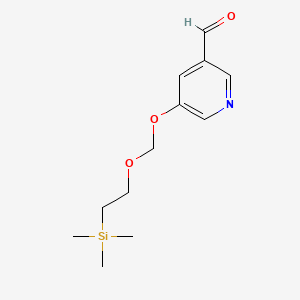
![5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13943233.png)
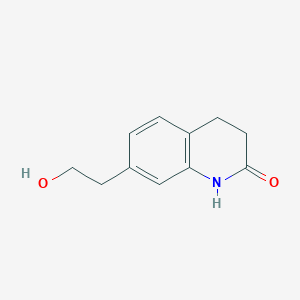

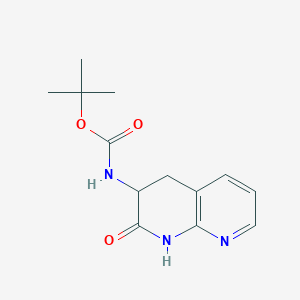
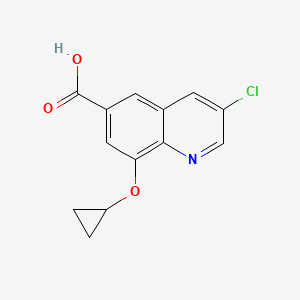
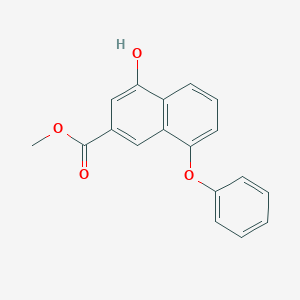


![1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B13943308.png)
